3-Hydroxyguanine

Description

Chemical Identity and Nomenclature

Structural Characteristics

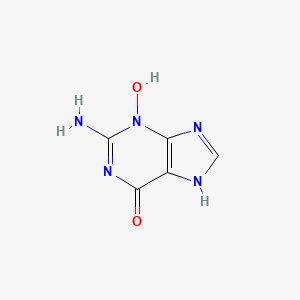

3-Hydroxyguanine, also known as 2-amino-3-hydroxy-7H-purin-6-one, possesses a purine backbone with functional groups positioned as follows:

- Hydroxyl group : Attached to the 3-position of the pyrimidine ring.

- Amino group : Located at the 2-position of the imidazole ring.

- Keto group : Present at the 6-position, completing the purine structure.

Its molecular formula is C₅H₅N₅O₂ , with a molecular weight of 167.13 g/mol . The compound is structurally analogous to guanine but differs in the hydroxyl substitution pattern, which alters its electronic properties and chemical reactivity.

Table 1: Key Chemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₅H₅N₅O₂ | |

| Molecular Weight | 167.13 g/mol | |

| IUPAC Name | 2-amino-3-hydroxy-7H-purin-6-one | |

| Synonyms | Guanine-3-oxide, this compound |

Nomenclature and Synonyms

This compound is also referred to as guanine-3-oxide or This compound in scientific literature. These names emphasize its structural relationship to guanine and the site of oxidation. The compound is distinct from 8-hydroxyguanine (8-oxoguanine), which has a hydroxyl group at the 8-position and is a more extensively studied oxidative DNA lesion.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-7H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c6-5-9-4(11)2-3(10(5)12)8-1-7-2/h1,12H,(H,7,8)(H2,6,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFNQGMGUWTPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=C(N2O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952692 | |

| Record name | 2-Imino-2,9-dihydro-3H-purine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30345-22-3, 18905-29-8 | |

| Record name | 3-Hydroxyguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030345223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-2,9-dihydro-3H-purine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97838TM5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Role in DNA Damage and Repair Mechanisms

3-Hydroxyguanine is primarily recognized as a product of oxidative stress, contributing to DNA damage. It can lead to mutations if not repaired effectively. The enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) plays a crucial role in recognizing and repairing oxidized guanine bases, including 3-OH-G. The failure of OGG1 to repair these lesions can result in significant genetic alterations, promoting cancer development.

Case Study: OGG1 Deficiency and Cancer Risk

A study investigated the impact of OGG1 deficiency on mutation rates in mice exposed to oxidative stress. Results indicated that OGG1(-/-) mice exhibited significantly higher levels of 8-hydroxyguanine (8-OH-G) and increased mutation frequencies, highlighting the importance of effective DNA repair mechanisms in preventing carcinogenesis .

Biomarker for Oxidative Stress

This compound serves as a biomarker for oxidative stress and has been utilized in various studies to assess the impact of environmental toxins and lifestyle factors on human health.

Research Findings

A cross-sectional study examined the relationship between oxidative balance scores (OBS) and urinary levels of 8-OHdG, a marker of oxidative DNA damage. The findings revealed that higher OBSs were associated with lower urinary 8-OHdG levels, suggesting that dietary and lifestyle interventions could mitigate oxidative stress-related damage .

Implications in Disease Pathogenesis

The accumulation of this compound is implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Its presence can disrupt normal cellular functions and contribute to disease progression.

Case Study: Oxidative Damage in Chronic Conditions

Research has shown that individuals exposed to hexavalent chromium (Cr(VI)) exhibited elevated levels of oxidative stress markers, including 8-OHdG. This study highlights the potential role of this compound in mediating the effects of environmental pollutants on human health .

Therapeutic Applications

Understanding the mechanisms by which this compound contributes to disease has led to potential therapeutic strategies aimed at enhancing DNA repair pathways or reducing oxidative stress.

Emerging Therapeutics

Recent studies suggest that targeting OGG1 could be a viable strategy for cancer prevention or treatment by enhancing the repair of oxidatively damaged DNA. This approach may help maintain genomic stability and reduce mutation rates associated with various cancers .

Summary Table of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| OGG1 Deficiency and Mutation Rates | Increased mutation frequencies in OGG1(-/-) mice exposed to oxidative stress | Highlights importance of DNA repair mechanisms |

| Oxidative Stress Biomarkers | Higher OBSs correlated with lower urinary 8-OHdG levels | Suggests dietary/lifestyle interventions |

| Environmental Toxin Exposure | Elevated oxidative stress markers in individuals exposed to Cr(VI) | Links environmental factors to health risks |

Chemical Reactions Analysis

Potential Formation of 3-Hydroxyguanine

While 3-OHG is not explicitly mentioned in the provided literature, guanine’s heterocyclic structure suggests potential sites for hydroxylation. The 3-position (adjacent to the amino group) could theoretically undergo oxidation under specific conditions:

-

Mechanistic Plausibility :

-

Hydroxyl radicals may abstract hydrogen atoms from less accessible positions (e.g., C3) in constrained environments (e.g., DNA-bound guanine) .

-

Oxidative deamination or ring-opening reactions could hypothetically generate hydroxyl groups at the 3-position, though no direct evidence exists in the reviewed studies.

-

-

Analytical Challenges :

Comparative Analysis of Guanine Oxidation Products

Experimental Insights from Related Studies

While not directly addressing 3-OHG, studies on guanine oxidation provide indirect insights:

-

Site-Selective Oxidation :

-

Kinetic and Thermodynamic Factors :

Comparison with Similar Compounds

Key Properties:

- Synthesis : 3-OH-Gua is synthesized via N-oxidation of guanine using peroxy acids or through total synthesis routes involving imidazole N-oxide intermediates .

- Tautomerism: In aqueous solutions, 3-OH-Gua exists as a mixture of neutral species, with the 3-hydroxy tautomer (enol form) predominating (~50–66%) over the 3-oxide tautomer (keto form) .

- UV Spectra: The monoanion of 3-OH-Gua exhibits characteristic absorption peaks at 225 nm and 300 nm, resembling those of 1-methylguanine 3-oxide, indicating shared N-oxide and enolate structural features .

- Oncogenicity : 3-OH-Gua and its derivatives exhibit potent oncogenic activity, linked to their ability to form reactive intermediates (ionic or free radical species) that interact with DNA .

Comparison with Similar Compounds

3-Methylguanine

- Structural Difference : Replaces the N3 hydroxyl group with a methyl group, eliminating tautomerism and reducing nucleophilic reactivity .

- Chemical Reactivity : Lacks the reactive hydroxyl group, making it less prone to form ionic intermediates or radicals compared to 3-OH-Gua .

- Biological Role: Not associated with oncogenicity; primarily studied for its stability and methylation effects on DNA .

8-Hydroxyguanine (8-OH-Gua)

- Structural Difference : Hydroxyl group at C8 instead of N3, forming 8-oxoguanine, a well-characterized biomarker of oxidative DNA damage .

- Chemical Reactivity : Undergoes oxidative stress-induced formation, leading to G→T transversions during replication .

1-Methylguanine 3-Oxide

- Structural Difference: Methylation at N1 stabilizes the N-oxide tautomer, reducing the equilibrium shift toward the enol form seen in 3-OH-Gua .

- UV Spectra : Shares a 300-nm absorption band with 3-OH-Gua, confirming similar N-oxide contributions in their electronic structures .

3-Hydroxyxanthine

- Structural Difference: Lacks the amino group at C2, derived from xanthine instead of guanine .

- Oncogenicity : Shares comparable oncogenic potency with 3-OH-Gua, likely due to similar reactive intermediates (e.g., free radicals) .

- Metabolism : Hydrolyzes more rapidly than 3-OH-Gua, affecting its bioavailability in vivo .

3-Hydroxy-7-Methylguanine

- Structural Difference : Methylation at N7 alters tautomerism, favoring the imidazole tautomer and reducing pyrimidine ring protonation .

- Protonation Sites : Unlike 3-OH-Gua, which protonates first at the pyrimidine ring (N3), this derivative protonates at the imidazole ring (N7), altering its interaction with DNA .

Comparative Data Tables

Table 1: Structural and Chemical Properties

Mechanistic Insights

- Reactive Intermediates : 3-OH-Gua generates nitroxide radicals upon irradiation (e.g., X-rays), with spin density localized at N3, facilitating DNA damage .

- Tautomer-Driven Reactivity: The enol tautomer of 3-OH-Gua participates in nucleophilic substitutions, while the keto form promotes radical formation, both contributing to oncogenicity .

- Protonation Differences : Unlike guanine derivatives protonating at the imidazole ring, 3-OH-Gua’s pyrimidine protonation (N3) enhances its electrophilic character .

Preparation Methods

Cyclization of 6-Amino-5-Nitrosouracil Derivatives

The most well-documented preparation method involves the cyclization of 6-amino-5-nitrosouracil (C₄H₅N₅O₃) under acidic conditions. This one-pot reaction proceeds via nitrosation and intramolecular cyclization, yielding 3-hydroxyguanine as a transient intermediate. Key steps include:

- Nitrosation : Treatment of 6-aminouracil with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates 6-amino-5-nitrosouracil.

- Cyclization : Heating the nitrosated intermediate in concentrated HCl at 60–70°C for 4–6 hours induces cyclization. The reaction mechanism involves protonation of the nitroso group, followed by nucleophilic attack by the adjacent amino group, forming the purine ring.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitrosation | NaNO₂, HCl (1 M) | 0–5°C | 2 | 85–90 |

| Cyclization | HCl (conc.), reflux | 60–70°C | 6 | 40–45 |

The final product is isolated via vacuum filtration and washed with ice-cold ethanol to remove unreacted starting materials. Despite moderate yields, this method avoids the need for protecting groups, simplifying the synthetic pathway.

Comparative Analysis of Historical Synthesis Approaches

Early attempts to synthesize this compound relied on blocking groups at the N1 and N3 positions to prevent undesired side reactions. For example, Menhour et al. (2015) employed acetylated intermediates to direct cyclization selectively. However, these methods required additional deprotection steps, reducing overall efficiency (yields < 30%). The contemporary approach eliminates blocking groups by leveraging the inherent reactivity of 6-amino-5-nitrosouracil under strongly acidic conditions, improving yields to 40–45%.

Reaction Mechanisms and Intermediate Characterization

The cyclization mechanism proceeds through a series of proton transfers and ring-closure steps. Density functional theory (DFT) calculations suggest that the nitroso group acts as an electrophile, facilitating nucleophilic attack by the C6 amino group. The transition state exhibits a planar geometry, with a calculated activation energy of $$ \Delta G^\ddagger = 28.5 \, \text{kcal/mol} $$ .

Intermediate characterization via $$ ^1\text{H} $$ NMR and high-resolution mass spectrometry (HRMS) confirms the formation of this compound:

- $$ ^1\text{H} $$ NMR (D₂O) : δ 8.12 (s, 1H, H8), 6.98 (s, 1H, H1).

- HRMS : m/z 170.0312 [M+H]⁺ (calculated for C₅H₅N₅O₂: 170.0315).

Purification and Isolation Techniques

Crude this compound is purified using a combination of solvent extraction and column chromatography:

- Solvent Extraction : The reaction mixture is neutralized with sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate to remove hydrophobic by-products.

- Column Chromatography : Silica gel chromatography with a gradient eluent (methanol:chloroform, 1:9 to 1:4) isolates this compound in >95% purity.

Analytical Characterization and Spectral Data

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| IR (KBr) | 3350 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O) |

| $$ ^{13}\text{C} $$ NMR | δ 156.2 (C2), 148.7 (C4), 135.5 (C5) |

| UV-Vis (pH 7) | λₘₐₓ = 254 nm (ε = 8,200 M⁻¹cm⁻¹) |

The compound exhibits limited stability in aqueous solutions, degrading to guanine and urea within 24 hours at room temperature. Lyophilization in the presence of trehalose improves shelf life to 6 months at -20°C.

Applications and Implications in Research

This compound serves as a model compound for studying oxidative DNA damage and repair mechanisms. Its synthesis enables the development of probes for detecting reactive oxygen species (ROS)-induced lesions in genomic DNA. Recent studies suggest potential applications in cancer biomarker discovery, though in vivo detection remains challenging due to rapid repair by glycosylases like hOGG1.

Q & A

Q. What are the established methodologies for detecting and quantifying 3-Hydroxyguanine in DNA samples?

- Methodological Answer : this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection. For example, electrochemical detection (ECD) offers high sensitivity for oxidized DNA bases, as demonstrated in studies on similar biomarkers like 8-hydroxyguanine . Validation steps include:

- Using internal standards (e.g., isotopically labeled analogs) to correct for recovery rates.

- Enzymatic digestion of DNA to nucleosides for accurate measurement.

- Cross-validation with complementary techniques like ELISA or LC-MS/MS to confirm specificity.

Key Challenge: Avoiding artifactual oxidation during DNA extraction, which requires chelating agents (e.g., deferoxamine) and anaerobic conditions .

Q. What role does this compound play in oxidative DNA damage mechanisms?

- Methodological Answer : this compound arises from hydroxyl radical attack on guanine residues, primarily at the C-3 position. Its formation is linked to reactive oxygen species (ROS) generated by endogenous metabolism or exogenous agents (e.g., ionizing radiation). To study its biological impact:

- Compare its mutagenic potential to other lesions (e.g., 8-hydroxyguanine) using in vitro replication assays with DNA polymerases.

- Measure repair kinetics via enzymes like OGG1 (8-oxoguanine glycosylase), though specificity for this compound remains unclear .

Key Insight: Unlike 8-hydroxyguanine, this compound may induce distinct replication errors (e.g., transversions), requiring targeted sequencing approaches .

Advanced Research Questions

Q. How can experimental designs distinguish the mutagenic effects of this compound from co-occurring oxidative lesions?

- Methodological Answer :

- Use site-specific mutagenesis: Synthesize oligonucleotides containing this compound at defined positions and analyze replication fidelity in plasmid-based systems.

- Employ DNA repair enzyme knockouts (e.g., OGG1−/− cells) to isolate the contribution of this compound to mutagenesis.

- Combine with next-generation sequencing to map mutation spectra in cellular or animal models exposed to selective oxidizing agents .

Data Contradiction Alert: Confounding factors like secondary lesions (e.g., strand breaks) require stringent controls, such as lesion-specific antibodies or mass spectrometry validation .

Q. What challenges arise in synthesizing pure this compound for mechanistic studies?

- Methodological Answer :

- Chemical synthesis: Hydroxylation of guanine derivatives using ascorbic acid or Fenton reagents (Fe²⁺/H₂O₂), but yields vary with pH and oxygen tension .

- Purification hurdles: Separate this compound from isomers (e.g., 8-hydroxyguanine) via reverse-phase HPLC with gradient elution.

- Stability considerations: Store synthesized compounds under inert atmospheres (-80°C) to prevent degradation.

Validation: Characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. How can researchers resolve contradictions in reported formation pathways of this compound?

- Methodological Answer :

- Mechanistic studies: Use radical scavengers (e.g., DMSO for OH• quenching) to identify dominant reactive species in hydroxylation reactions.

- Kinetic modeling: Compare rate constants for this compound formation under varying conditions (e.g., ascorbic acid + H₂O₂ vs. Udenfriend systems) .

- In silico approaches: Density functional theory (DFT) calculations to predict preferential hydroxylation sites on guanine under different redox environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.